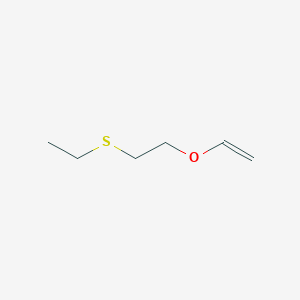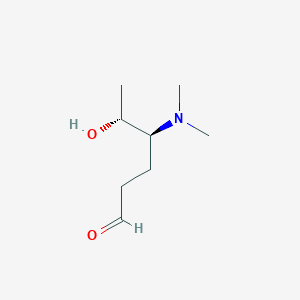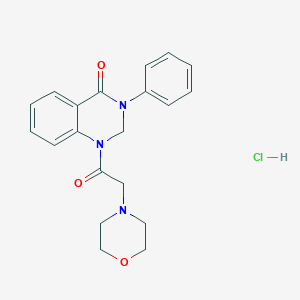
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-, also known as NADA, is an organic compound that belongs to the family of naphthaldehyde derivatives. NADA has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have antidiabetic effects by improving glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various biological activities. However, there are also some limitations to using 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- in lab experiments. It is a highly reactive compound and can undergo oxidation and degradation, which can affect its biological activity. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-. One area of research is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative diseases. Another area of research is to explore its mechanism of action in more detail, particularly its interactions with various signaling pathways and enzymes. Additionally, there is a need to develop more efficient methods for synthesizing and purifying 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)-, as well as improving its solubility in water. Overall, the study of 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has the potential to lead to the development of new and effective therapies for various diseases.
Synthesemethoden
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- can be synthesized using a simple and efficient method. The synthesis involves the condensation reaction between 2-naphthol and p-tolualdehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been extensively studied for its various biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-Naphthaldehyde, 1,4-dimethyl-3-(o-formylphenyl)- has been found to have antimicrobial activity against a wide range of bacteria and fungi.
Eigenschaften
CAS-Nummer |
15215-98-2 |
|---|---|
Molekularformel |
C20H16O2 |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
3-(2-formylphenyl)-1,4-dimethylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C20H16O2/c1-13-16-8-5-6-9-17(16)14(2)20(19(13)12-22)18-10-4-3-7-15(18)11-21/h3-12H,1-2H3 |
InChI-Schlüssel |
BSTIWWOHCWCDNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C=O)C=O |
Kanonische SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C=O)C=O |
Andere CAS-Nummern |
15215-98-2 |
Synonyme |
1,4-Dimethyl-3-(2-formylphenyl)-2-naphthaldehyde |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)









